molecular formula C16H25N7O2 B11389066 6-({4-(tert-butylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one

6-({4-(tert-butylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one

Cat. No.: B11389066
M. Wt: 347.42 g/mol
InChI Key: XDZRNMYRQNYQCZ-UHFFFAOYSA-N
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Description

6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a combination of triazine and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple stepsThe final step involves the formation of the pyridazinone ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine and pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can introduce various functional groups into the triazine ring .

Scientific Research Applications

6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(sec-Butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
  • [4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]ethylcyanamide

Uniqueness

6-{[4-(TERT-BUTYLAMINO)-6-[(2-METHYLPROPYL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

6-[[4-(tert-butylamino)-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C16H25N7O2/c1-10(2)9-17-13-18-14(21-16(3,4)5)20-15(19-13)25-11-7-8-12(24)23(6)22-11/h7-8,10H,9H2,1-6H3,(H2,17,18,19,20,21)

InChI Key

XDZRNMYRQNYQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)NC(C)(C)C

Origin of Product

United States

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